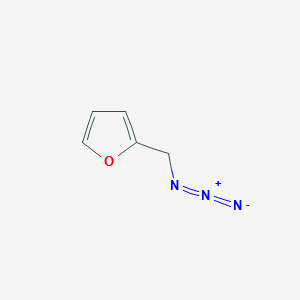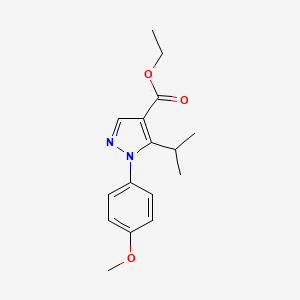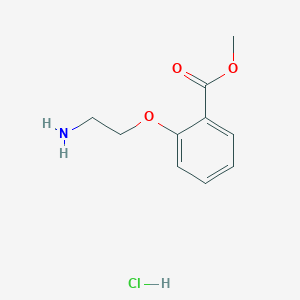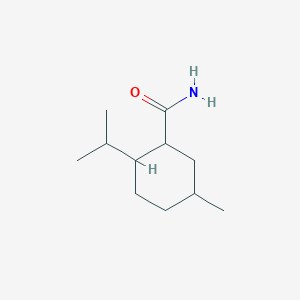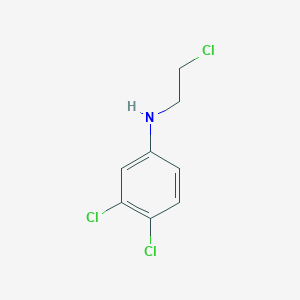
3,4-dichloro-N-(2-chloroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-(2-chloroethyl)aniline, also known as DCA, is an organic compound that has been studied for its various scientific applications. DCA is a member of the aniline family of compounds, which are aromatic compounds that contain an amine group bound to an aromatic ring. DCA is a colorless and odorless liquid, and it has a melting point of -13.5°C and a boiling point of 198.5°C. DCA is an important intermediate in the synthesis of a variety of organic compounds, and it has been used in a wide range of scientific research applications.
作用機序
The exact mechanism of action of 3,4-dichloro-N-(2-chloroethyl)aniline is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate mutase. These enzymes are involved in the glycolysis pathway, which is a metabolic pathway that is essential for the production of energy in cells. By inhibiting the activity of these enzymes, 3,4-dichloro-N-(2-chloroethyl)aniline may be able to reduce the production of energy in cells, which could be beneficial for certain medical applications.
Biochemical and Physiological Effects
The effects of 3,4-dichloro-N-(2-chloroethyl)aniline on biochemical and physiological processes are not yet fully understood. However, some studies have suggested that 3,4-dichloro-N-(2-chloroethyl)aniline may have a beneficial effect on the metabolism of glucose. In particular, 3,4-dichloro-N-(2-chloroethyl)aniline has been shown to inhibit the activity of certain enzymes involved in the glycolysis pathway, which could lead to a decrease in the production of energy in cells. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, which could lead to a decrease in the production of fatty acids in cells.
実験室実験の利点と制限
One of the main advantages of using 3,4-dichloro-N-(2-chloroethyl)aniline in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline is relatively inexpensive, which makes it a cost-effective reagent for laboratory experiments. However, there are some limitations to using 3,4-dichloro-N-(2-chloroethyl)aniline in laboratory experiments. For example, 3,4-dichloro-N-(2-chloroethyl)aniline is highly volatile and flammable, which means that it must be handled with care. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline can be toxic if inhaled or ingested, so it should be handled with appropriate safety precautions.
将来の方向性
The potential applications of 3,4-dichloro-N-(2-chloroethyl)aniline in scientific research are still being explored. One possible future direction is to investigate the potential of 3,4-dichloro-N-(2-chloroethyl)aniline as a therapeutic agent. 3,4-dichloro-N-(2-chloroethyl)aniline has been shown to inhibit the activity of certain enzymes involved in the glycolysis pathway, which could lead to a decrease in the production of energy in cells. This could potentially be beneficial for certain medical applications, such as the treatment of diabetes or obesity. Additionally, further research could be conducted to explore the potential of 3,4-dichloro-N-(2-chloroethyl)aniline as a fuel additive, as it has been shown to increase the efficiency of fuel combustion. Finally, further research could be conducted to explore the potential of 3,4-dichloro-N-(2-chloroethyl)aniline in the field of nanotechnology, as it has been shown to be an effective ligand for the synthesis of nanostructures.
合成法
3,4-dichloro-N-(2-chloroethyl)aniline can be synthesized in several different ways. One method involves the reaction of 3,4-dichlorobenzonitrile and 2-chloroethanol in the presence of sodium hydroxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, in which the chlorine atoms on the benzonitrile ring are replaced by the ethanol group. The reaction is typically carried out in an aqueous solution, and the product is isolated via distillation.
科学的研究の応用
3,4-dichloro-N-(2-chloroethyl)aniline has been studied for its potential applications in various scientific research areas. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. 3,4-dichloro-N-(2-chloroethyl)aniline has also been studied for its potential as a fuel additive, as it has been shown to increase the efficiency of fuel combustion. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline has been studied for its potential applications in the field of nanotechnology, as it has been shown to be an effective ligand for the synthesis of nanostructures.
特性
IUPAC Name |
3,4-dichloro-N-(2-chloroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVRSMHQRMJVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-chloroethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


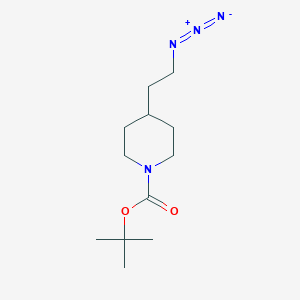
amine](/img/structure/B6611963.png)
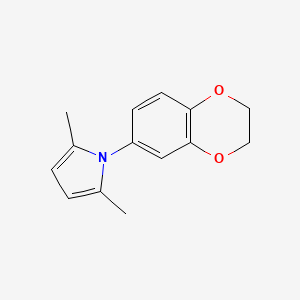
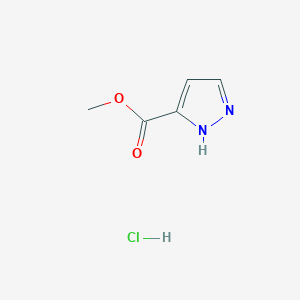


![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)
